1-Fluoro-3,5-dinitrobenzene

Nucleophilic Aromatic Substitution Kinetics Physical Organic Chemistry

Need a precisely characterized nitroarene for nucleophilic aromatic substitution (SNAr) studies? Unlike the hyper-reactive 2,4-isomer (Sanger's reagent), 1-fluoro-3,5-dinitrobenzene offers tunable, meta-directing reactivity governed by inductive effects-ideal for physical organic kinetics and divergent library synthesis. - **Benchmark Substrate**: Fully characterized rate constants (e.g., with sulfite) and NMR flow kinetic data available. - **Synthetic Versatility**: Access two distinct product series (ethers via F-displacement or 3-nitro-5-substituted benzenes via nitro-displacement). - **Cost-Effective**: Synthesized from 1,3,5-trinitrobenzene (up to 92% yield) using inexpensive KF.

Molecular Formula C6H3FN2O4
Molecular Weight 186.10 g/mol
CAS No. 369-18-6
Cat. No. B12847306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3,5-dinitrobenzene
CAS369-18-6
Molecular FormulaC6H3FN2O4
Molecular Weight186.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
InChIInChI=1S/C6H3FN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
InChIKeyKMLYDQXQQJHTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3,5-dinitrobenzene: Identification and Physicochemical Profile


1-Fluoro-3,5-dinitrobenzene is a nitroaromatic compound with the molecular formula C6H3FN2O4 and a molecular weight of 186.10 g/mol, characterized by a fluorine atom at the 1-position and two nitro groups occupying the meta (3,5) positions of the benzene ring . This substitution pattern is critical, as it defines its distinct electronic character and reactivity profile within the broader family of dinitrofluorobenzene isomers. It is a high-purity aromatic compound utilized principally as a substrate for investigating nucleophilic aromatic substitution mechanisms . Its CAS Registry Number is 369-18-6, although note that historical nomenclature can lead to confusion with the ortho/para-substituted isomer 1-fluoro-2,4-dinitrobenzene (CAS 70-34-8), also known as Sanger's reagent .

SNAr Mechanism Studies
Reported kinetic and thermodynamic benchmarks for nucleophilic aromatic substitution
Tunable Selectivity
Fluorine or nitro displacement controllable by nucleophile choice and conditions
Meta-Arene Scaffold
Divergent entry to meta-substituted nitroaromatics from a single precursor

Why This Dinitrofluorobenzene Isomer Cannot Be Substituted


The term 'dinitrofluorobenzene' (DNFB) encompasses several regioisomers, most notably the target compound and 1-fluoro-2,4-dinitrobenzene. These isomers cannot be interchanged due to fundamentally different reactivities governed by the position of the nitro groups relative to the fluorine leaving group. In nucleophilic aromatic substitution (SNAr), nitro groups in the ortho and para positions stabilize the Meisenheimer intermediate through resonance, dramatically accelerating reaction rates . Consequently, 1-fluoro-2,4-dinitrobenzene is highly reactive and is the classic Sanger's reagent for N-terminal protein sequencing . In contrast, in 1-fluoro-3,5-dinitrobenzene, the nitro groups are meta to the fluorine, capable of stabilizing the intermediate only through their inductive effect, making it significantly less reactive and governed by different kinetic and thermodynamic parameters . Using the wrong isomer will lead to failed reactions, drastically different yields, or altered selectivity in synthetic sequences.

Property
This Product
1-Fluoro-3,5-dinitrobenzene
Common Substitute
1-Fluoro-2,4-dinitrobenzene
SNAr Reactivity
Significantly lower; controlled by inductive effects only
Highly reactive due to resonance stabilization; classic Sanger's reagent
Selectivity Profile
Competitive fluoro/nitro displacement possible; nucleophile-dependent
Nearly exclusive fluoride displacement
Synthetic Outcome
May yield meta-substituted derivatives or mixed products
Primarily ortho/para-substituted products; different product distribution

Quantified Differentiation from Closest Analogs


Reduced SNAr Reactivity vs. 2,4-Dinitro Isomer

1-Fluoro-3,5-dinitrobenzene (3,5-DNFB) exhibits dramatically lower reactivity in nucleophilic aromatic substitution compared to its ortho/para-substituted isomer, 1-fluoro-2,4-dinitrobenzene (2,4-DNFB). This is due to the inability of meta-nitro groups to stabilize the transition state via resonance . In a direct head-to-head kinetic study of reactions with sulphite ions in 60% aqueous ethanol, the rate constants and Arrhenius parameters for 1-fluoro-3,5-dinitrobenzene were measured against those for o- and p-fluoronitrobenzenes, allowing a quantified assessment of its diminished reactivity .

SNAr Reactivity
Head-to-head
Substantially lower k₂Higher Ea
Reactivity context for meta-substitution pattern
Sulphite ions, 60% aq ethanol; kinetic study
Nucleophilic Aromatic Substitution Kinetics Physical Organic Chemistry

Competitive Nitro vs. Fluoro Displacement Selectivity

In 1-fluoro-3,5-dinitrobenzene, both fluorine and a nitro group can act as leaving groups in SNAr reactions. A competitive study by Khalfina and Vlasov (2007) investigated the relative mobility of the nitro and fluoro substituents in 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides under the action of O- and S-nucleophiles . The study determined the dependence of differential activation parameters (ΔΔH≠ and ΔΔS≠) on the nucleophile, revealing that entropy favors nitro group displacement while enthalpy factors can favor fluorine displacement depending on the specific nucleophile employed .

Nitro/Fluoro Selectivity
Cross-study
Nucleophile-dependentEntropy favors NO₂ displacement
Supports divergent synthesis design
O-/S-nucleophiles, DMF, 40–140 °C; isokinetic analysis
Selectivity SNAr Leaving Group Mobility

High-Yield Synthesis from Trinitrobenzene Precursor

1-Fluoro-3,5-dinitrobenzene can be synthesized in high yield via nucleophilic substitution of a nitro group by fluoride in 1,3,5-trinitrobenzene. A foundational study by Streicher reported that the reaction proceeds with yields up to 92% when using potassium fluoride in sulfolane at 180-200°C in the presence of phthaloyl dichloride as an activator . This contrasts sharply with the synthesis of other isomers, such as 1,2-difluoro-4-nitrobenzene, which was obtained in only 58% yield from 2,4-dinitro-1-fluorobenzene under analogous conditions .

Synthetic Yield
Head-to-head
Reported yield up to 92%
High-yield route from trinitrobenzene
KF/sulfolane, 180–200 °C; compared to 58% for a related isomer
Synthesis Fluorodenitration Process Chemistry

Formation of Distinct Meisenheimer Complexes with Methoxide

The reaction of 1-fluoro-3,5-dinitrobenzene with methoxide ion leads to the formation of specific Meisenheimer (σ-) complexes. High-resolution NMR studies by Fyfe et al. (1975) identified and characterized the kinetic and thermodynamic intermediates formed when methoxide attacks 1-X-3,5-dinitrobenzenes . A related study on methoxide adducts from 1-X-3,5-dinitrobenzenes showed that initial addition occurs at the C-4 position, but the adducts rearrange over time so that at equilibrium, the C-2 adducts predominate . This dynamic behavior, studied by visible spectroscopy and 1H NMR, is specific to the 3,5-substitution pattern and differs from the adducts formed with 2,4-dinitro isomers.

Meisenheimer Adducts
Class-level
¹H NMR / stopped-flow UV-vis
Kinetic vs. thermodynamic adduct distribution
Methoxide/DMSO; C-4 kinetic, C-2 thermodynamic products
SNAr Mechanism Meisenheimer Complex NMR Kinetics

Substituent Effect on Activation Parameters

Khalfina et al. (2010) studied the kinetics of the reaction of a series of 1-R-3,5-dinitrobenzenes with 4-chlorophenol in DMF in the presence of K2CO3 using a competitive reaction technique . By varying the substituent at the 1-position (R = F, Cl, OCH3, etc.), the study provided activation parameters (ΔH≠, ΔS≠, ΔG≠) for each compound, allowing a quantitative evaluation of the fluoro substituent's effect on reactivity.

Activation Parameters
Head-to-head
ΔG≠, ΔH≠, ΔS≠ quantifiedRelative to 1-R-3,5-dinitrobenzene series
Enthalpy-controlled reactivity trend
4-Chlorophenol/DMF/K₂CO₃; substituent effect scale
Linear Free Energy Relationship Activation Parameters Substituent Effect

Optimal Procurement Scenarios Based on Differentiated Evidence


Controlled Synthesis of Meta-Substituted Nitroaromatic Libraries

For medicinal chemistry groups constructing libraries of meta-substituted nitroaromatic compounds, 1-fluoro-3,5-dinitrobenzene is the substrate of choice. Its tunable selectivity, where either the fluorine atom or a nitro group can be displaced by choosing the appropriate nucleophile and conditions, provides a divergent synthetic node . This allows access to two distinct product series—e.g., 3,5-dinitrophenyl ethers (via F displacement) or 1-fluoro-3-nitro-5-substituted benzenes (via nitro displacement)—from a single precursor. This versatility is not available with the common 1-fluoro-2,4-dinitrobenzene, which simply eliminates fluoride.

Physical Organic Chemistry Research on SNAr Mechanisms

The availability of precise kinetic data (rate constants, Arrhenius parameters, and differential activation free energies) makes 1-fluoro-3,5-dinitrobenzene a standard substrate for physical organic chemistry groups studying nucleophilic aromatic substitution mechanisms. Its reaction with sulphite ions has fully characterized kinetic parameters, establishing it as a benchmark compound . Furthermore, the pioneering NMR flow studies have already mapped the kinetic and thermodynamic intermediates formed with methoxide, providing a robust baseline for further mechanistic investigations .

Cost-Effective Precursor for Fluorinated Building Blocks

Process R&D teams seeking an economical route to fluorinated nitroaromatic building blocks should prioritize 1-fluoro-3,5-dinitrobenzene due to its high-yielding synthesis from 1,3,5-trinitrobenzene (up to 92% yield) . This efficiency translates to lower cost-of-goods at scale compared to other fluorinated dinitrobenzenes that require low-yielding or multi-step syntheses. The use of inexpensive KF as the fluoride source is an additional economic advantage.

Investigating Leaving Group Mobility and Chemoselectivity

For researchers studying the fundamental competition between fluoro and nitro group displacement, this compound is an essential model system. The quantitative data on relative mobilities (ΔΔG≠, ΔΔH≠, ΔΔS≠) under various nucleophilic conditions provide a predictive framework . This evidence base allows scientists to design experiments that rely on orthogonal reactivity, a concept critical for developing new site-selective functionalization strategies in complex molecules.

Application
Selection Property
Validation Focus
Meta-substituted nitroaromatic libraries
Tunable fluoro/nitro displacement
Divergent synthesis from single precursor
SNAr mechanism research
Established kinetic benchmarks
Reaction rate and intermediate characterization
Fluorinated building block synthesis
High-yield fluoride-for-nitro exchange
Route efficiency and scalability review
Leaving group mobility studies
Competitive displacement data
Entropy/enthalpy control of chemoselectivity
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